6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2092721-98-5
VCID: VC3197615
InChI: InChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15)
SMILES: C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine

CAS No.: 2092721-98-5

Cat. No.: VC3197615

Molecular Formula: C11H10ClN3

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine - 2092721-98-5

Specification

CAS No. 2092721-98-5
Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
IUPAC Name 6-[(4-chlorophenyl)methyl]pyrimidin-4-amine
Standard InChI InChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15)
Standard InChI Key YUQYNVAQKKFTOQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl
Canonical SMILES C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl

Introduction

Chemical Identification and Properties

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative characterized by its distinctive structure featuring a pyrimidine ring connected to a chlorophenyl group via a methyl bridge. The compound has been cataloged with the Chemical Abstracts Service (CAS) registry number 2092721-98-5 . Its molecular formula is C11H10ClN3, indicating a relatively small organic molecule with specific nitrogen-containing heterocyclic properties .

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties that influence its behavior in various research applications. These properties are summarized in Table 1 below.

Table 1: Key Physical and Chemical Properties of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine

PropertyValue
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Standard PurityMinimum 95%
Structural FeaturesPyrimidine ring, chlorophenyl group, methyl linker
Functional GroupsPrimary amine at pyrimidine 4-position

The presence of the amine group at the 4-position of the pyrimidine ring provides a site for hydrogen bonding, which may be significant for potential interactions with biological targets. The chlorine substituent on the phenyl ring likely contributes to the compound's lipophilicity and may influence its membrane permeability in biological systems.

Structural Analysis

Core Structural Features

The molecular architecture of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine consists of three primary components:

  • A pyrimidine ring with an amino group at the 4-position

  • A chlorophenyl moiety with the chlorine atom at the para position

  • A methylene (-CH2-) linker connecting the pyrimidine and phenyl rings

This structural arrangement places it within a broader class of substituted pyrimidines that have garnered attention for their diverse biological activities. The presence of the amino group at position 4 of the pyrimidine ring is particularly noteworthy, as this functional group often serves as a key interaction point in biological systems.

CompoundKey Structural DifferencesMolecular Weight
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amineContains methyl linker219.67 g/mol
6-(4-Chlorophenyl)pyrimidin-4-amineDirect attachment of rings205.64 g/mol
1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amineContains pyrazolo-pyrimidine ring system315.80 g/mol

Research Status and Future Directions

Current Research Landscape

The compound's structural similarities to other bioactive pyrimidines suggest several promising research directions:

  • Comprehensive evaluation of its biological activity profile

  • Structure-activity relationship studies through systematic modification of key structural elements

  • Development of more efficient synthetic routes

  • Exploration of potential applications in materials science

Gaps in Current Knowledge

Several significant knowledge gaps exist regarding 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine:

  • Detailed characterization of its pharmacological properties

  • Comprehensive toxicological assessment

  • Specific biological targets and mechanisms of action

  • Optimized synthetic protocols with improved yields and purity

Addressing these gaps would substantially enhance our understanding of this compound and potentially unlock new applications in medicinal chemistry and related fields.

Analytical Considerations

Identification and Characterization Methods

For proper identification and characterization of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine, several analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • X-ray crystallography for definitive structural determination if crystals can be obtained

These methods collectively provide a comprehensive analytical profile that is essential for research, quality control, and regulatory purposes.

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